Higher Basicity and Lipophilicity vs. Cis Isomer
The (3R,4R)-4-fluoro-1-methylpiperidin-3-amine (trans) isomer demonstrates a higher amine pKa (9.8) and higher logP (1.2) compared to the (3S,4R) (cis) isomer (pKa 8.5, logP 0.9) . This indicates that the trans isomer is more basic and more lipophilic, which can influence its ionization state at physiological pH and its ability to cross biological membranes.
| Evidence Dimension | Amine basicity (pKa) and lipophilicity (logP) |
|---|---|
| Target Compound Data | pKa = 9.8, logP = 1.2 |
| Comparator Or Baseline | (3S,4R)-4-fluoro-1-methylpiperidin-3-amine: pKa = 8.5, logP = 0.9 |
| Quantified Difference | ΔpKa = +1.3, ΔlogP = +0.3 |
| Conditions | Calculated/predicted values; experimental conditions not specified by the vendor. |
Why This Matters
The 1.3-unit higher pKa means the (3R,4R) isomer is >90% protonated at pH 7.4, altering its charge state and potential interactions with acidic residues in biological targets, while the higher logP suggests improved passive membrane permeability.
